![molecular formula C14H20O4 B13823945 7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is a chemical compound that belongs to the class of cycloaliphatic epoxy resins. It is commonly used as a reactive diluent or a cross-linking agent in the formulation of epoxy-based materials, such as coatings, adhesives, and composites . Its molecular formula is C14H20O4, and it has a molecular weight of 252.31 g/mol .
Métodos De Preparación
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be synthesized by the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid . This reaction involves the epoxidation of the double bonds in the cyclohexene rings, resulting in the formation of the epoxy groups. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction .
Análisis De Reacciones Químicas
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate undergoes various chemical reactions, including:
Cationic Polymerization: This compound reacts by cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets.
Epoxide Reactions: The epoxy groups in the compound can react with hydroxyl, carboxyl, or amine groups of polymers, leading to high cross-linking.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Aplicaciones Científicas De Investigación
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate has a wide range of applications in scientific research and industry, including:
Polymeric Gels: It serves as a monomer in the synthesis of polymeric gels, which can be used in controlled release systems, drug delivery, or sensors.
Adhesives and Composites: The compound is used as a resin in aerospace, electronics, and automobile industries as an adhesive and composite material.
Mecanismo De Acción
The mechanism of action of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves its dual epoxide functionality, which allows it to react with various functional groups such as hydroxyl, carboxyl, or amine groups in polymers . This high cross-linking capability results in the formation of thermosets with high heat and chemical resistance and good adhesion . The compound’s UV stability and low viscosity compared to other epoxy resins make it advantageous for various applications .
Comparación Con Compuestos Similares
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is unique due to its dual epoxide functionality and cycloaliphatic structure, which provide thermal stability, weatherability, and electrical conductivity . Similar compounds include:
Bisphenol A diglycidyl ether: Commonly used in epoxy resins but lacks the cycloaliphatic structure.
Neopentyl glycol diglycidyl ether: Another epoxy compound with different structural properties.
Poly(ethylene glycol) diglycidyl ether: Used in similar applications but with different molecular properties.
These comparisons highlight the unique properties of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, making it a valuable compound in various industrial and scientific applications.
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate |
InChI |
InChI=1S/C14H20O4/c15-14(6-8-1-3-10-12(5-8)17-10)16-9-2-4-11-13(7-9)18-11/h8-13H,1-7H2 |
Clave InChI |
NHJIDZUQMHKGRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)CC1CC(=O)OC3CCC4C(C3)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
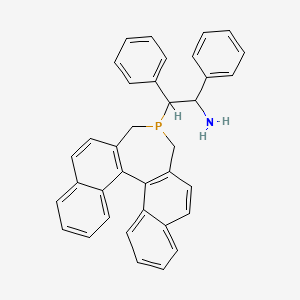
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
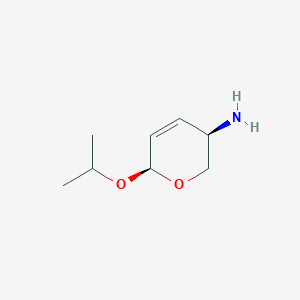
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)

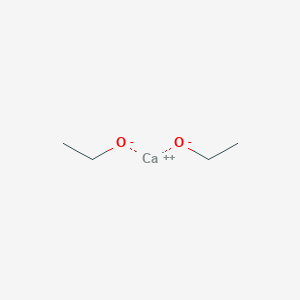
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
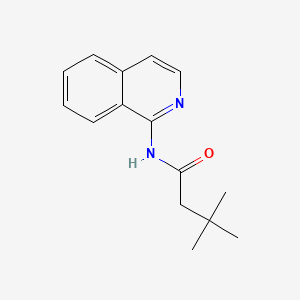
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

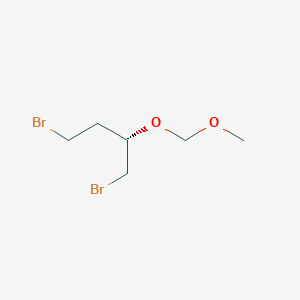
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
